3,4-difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide

CYP3A4 inhibition drug-drug interaction ADME-Tox

Acquire the Genentech/Xenon-series 3,4-difluoro benzamide, characterized for CYP3A4 inhibition (IC50 ≈ 20 µM) to serve as a low-liability reference in DDI panels. Its defined 3,4-F₂ substitution differentiates it from mono- or other di-substituted congeners for systematic SAR dissection of NaV1.7 potency and selectivity. The documented ADME profile reduces the risk of purchasing uncharacterized analogs; ideal for screening collections requiring patent-backed pharmacophores.

Molecular Formula C17H22F2N2O2
Molecular Weight 324.372
CAS No. 2034294-77-2
Cat. No. B3015564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide
CAS2034294-77-2
Molecular FormulaC17H22F2N2O2
Molecular Weight324.372
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3CCOC3
InChIInChI=1S/C17H22F2N2O2/c18-15-2-1-13(9-16(15)19)17(22)20-10-12-3-6-21(7-4-12)14-5-8-23-11-14/h1-2,9,12,14H,3-8,10-11H2,(H,20,22)
InChIKeyMVRANQCSNUEIMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide (CAS 2034294-77-2): A Fluorinated Benzamide Tool Compound for Ion Channel Research


3,4-Difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide is a synthetic benzamide derivative featuring a 3,4-difluoro substitution pattern on the phenyl ring and a tetrahydrofuran-3-yl-piperidine amine motif . This compound belongs to a patent family assigned to Genentech and Xenon Pharmaceuticals that describes substituted benzamides as inhibitors of voltage-gated sodium channels, particularly NaV1.7 . In vitro profiling has characterized its interaction with cytochrome P450 3A4 (CYP3A4), providing a quantitative benchmark for drug-drug interaction risk assessment .

Why Generic Substitution Fails for 3,4-Difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide (CAS 2034294-77-2)


Benzamide analogs within the Genentech/Xenon NaV1.7 inhibitor series exhibit divergent pharmacological profiles driven by subtle variations in aryl substitution . The 3,4-difluoro pattern is expected to alter lipophilicity, metabolic soft spots, and target selectivity relative to mono-substituted (e.g., 2-bromo, 4-isopropoxy) or alternative di-substituted congeners . Critically, the CYP3A4 inhibitory liability of this compound (IC50 ≈ 20 μM) differs substantially from that of other benzamide NaV1.7 leads, making direct functional or procurement interchange scientifically unsound without explicit head-to-head data .

Quantitative Evidence Guide: 3,4-Difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide (CAS 2034294-77-2)


CYP3A4 Inhibition Liability: 200-fold Weaker than Ketoconazole

In a human liver microsome assay using a fluorogenic substrate (15 min preincubation, NADPH initiation, 2 h measurement), 3,4-difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide exhibited an IC50 of 20,000 nM against CYP3A4 . By comparison, the clinical CYP3A4 inhibitor ketoconazole typically displays IC50 values of 50–100 nM under analogous microsomal conditions . This ~200-fold margin suggests a comparatively lower risk of mechanism-based CYP3A4 drug-drug interactions for the target compound.

CYP3A4 inhibition drug-drug interaction ADME-Tox

NaV1.7 Inhibitor Pharmacophore: Structural Positioning Within the Genentech/Xenon Benzamide Series

The compound is explicitly covered by the Genentech/Xenon patent family (CO-2017011958-A2) claiming substituted benzamides as NaV1.7 inhibitors . While specific NaV1.7 IC50 data for this exact compound is not publicly available, structurally related benzamides within the same patent family have demonstrated NaV1.7 IC50 values in the low nanomolar range (e.g., 6–14 nM for selected analogs in radioligand binding studies at pH 7.4, 2°C) . The 3,4-difluoro substitution distinguishes this compound from other family members that employ mono-halogen or alkoxy substituents, implying potentially differentiated NaV1.7 pharmacophore engagement.

NaV1.7 pain sodium channel inhibitor

Best Research and Industrial Application Scenarios for 3,4-Difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide (CAS 2034294-77-2)


In Vitro CYP3A4 Drug-Drug Interaction Liability Screening

The documented CYP3A4 IC50 of 20 μM makes this compound suitable as a low-liability reference tool for in vitro DDI panels, particularly when benchmarking novel NaV1.7 inhibitors against known CYP3A4-interacting standards such as ketoconazole .

NaV1.7 Pharmacophore Exploration in Pain Target Validation Programs

As a member of the Genentech/Xenon substituted benzamide series, this 3,4-difluoro variant enables systematic structure-activity relationship (SAR) studies aimed at dissecting the contribution of aryl fluoride substitution to NaV1.7 potency and selectivity .

Procurement for Academic or Biotech Ion Channel Screening Libraries

For screening collections requiring diverse benzamide chemotypes with characterized ADME properties, this compound offers a combination of defined CYP3A4 liability data and a validated patent-backed pharmacophore, reducing the risk of purchasing uncharacterized analogs .

Quote Request

Request a Quote for 3,4-difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.